



Application Note: Quantification of Flampropmethyl using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Flamprop-methyl	
Cat. No.:	B1672754	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Flamprop-methyl** is a selective systemic herbicide used for the post-emergence control of wild oats in various crops.[1] Monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), offers a highly sensitive and selective method for the quantification of **Flamprop-methyl**.[2][3] This application note provides a detailed protocol for the extraction and quantification of **Flamprop-methyl** in complex matrices using a modified QuEChERS sample preparation method followed by GC-MS/MS analysis.

Principle The methodology is based on the extraction of **Flamprop-methyl** from a homogenized sample using acetonitrile. Co-extractive interferences are then removed through a dispersive solid-phase extraction (d-SPE) cleanup step. The final extract is analyzed by a GC-MS/MS system. The gas chromatograph separates **Flamprop-methyl** from other components in the sample based on its volatility and interaction with the GC column stationary phase. The analyte is then ionized, fragmented, and detected by the mass spectrometer. By operating in Multiple Reaction Monitoring (MRM) mode, the system provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix effects.[3][4][5]



Experimental Protocols

- 1. Reagents and Materials
- Solvents: HPLC-grade or pesticide-residue grade acetonitrile, toluene, and acetone.
- Salts: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
- d-SPE Sorbents: Primary Secondary Amine (PSA).
- · Standards: Certified reference material of Flamprop-methyl.
- Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, 50 mL polypropylene centrifuge tubes, analytical balance.
- 2. Standard Solution Preparation
- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Flamprop-methyl** standard and dissolve it in 10 mL of a suitable solvent like toluene to prepare a stock solution.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the final sample solvent (e.g., acetone/n-hexane).[3][6] These will be used to construct the calibration curve.
- 3. Sample Preparation (Modified QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined procedure for preparing samples for pesticide residue analysis.[4]
- Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.[3][4]
- Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
- Salting-Out (Liquid-Liquid Partitioning): Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[3]
 Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.



- Cleanup (d-SPE): Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA sorbent. Vortex for 30 seconds.
- Final Centrifugation: Centrifuge for 5 minutes at ≥3000 rcf.
- Concentration and Reconstitution: Transfer the cleaned extract to a new tube. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetone/n-hexane (1:1) for GC-MS analysis.[3][4]
- 4. GC-MS/MS Instrumentation and Conditions The following parameters provide a starting point and should be optimized for the specific instrument used.

GC System	Parameter	
Column	HP-5MS (5% phenyl methylsiloxane), 15 m x 250 μm x 0.25 μm or similar[5]	
Inlet	Splitless mode[7]	
Inlet Temperature	260 °C[6]	
Injection Volume	1 μL	
Carrier Gas	Helium	
Oven Program	Optimized for analyte separation (e.g., start at 70°C, ramp to 280°C)	

MS System	Parameter	
Ion Source	Electron Impact (EI)	
Ionization Energy	70 eV[6]	
Mode	Multiple Reaction Monitoring (MRM)[5]	
Monitored Transitions	See Table 1	

Data Presentation



Table 1: Quantitative Performance Data for **Flamprop-methyl** Analysis The table below summarizes typical performance characteristics for the quantification of **Flamprop-methyl** using GC-MS/MS, as derived from various application notes.

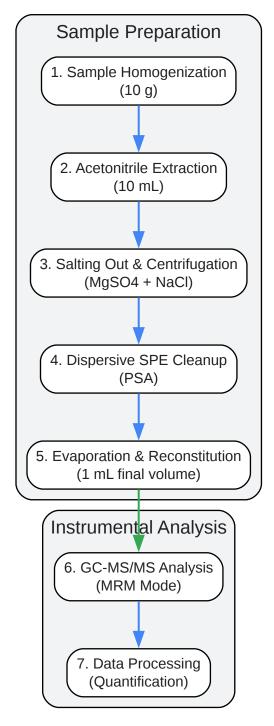
Parameter	Typical Value	Matrix
Linearity (R²)	> 0.99	Food/Produce[3][5]
Limit of Quantification (LOQ)	2 - 10 μg/kg (ppb)	Fruits, Vegetables, Food[5][8]
Recovery	88 - 100%	Food[5]
MRM Transition 1 (Quantifier)	m/z 276 → 105	-
MRM Transition 2 (Qualifier)	m/z 230 → 170	-

Note: The primary m/z ions for **Flamprop-methyl** in EI-GC-MS are often cited as 105 and 276. [9] The quantifier transition $276 \rightarrow 105$ is consistent with this fragmentation pattern.

Mandatory Visualization



Workflow for GC-MS Quantification of Flamprop-methyl



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Caption: Experimental workflow for Flamprop-methyl analysis.



Conclusion The described method, combining a modified QuEChERS extraction with GC-MS/MS analysis, provides a robust, sensitive, and reliable protocol for the quantification of **Flamprop-methyl** residues. The high selectivity of MRM analysis minimizes matrix interference, allowing for accurate detection at low µg/kg levels, which is suitable for routine monitoring in food safety and environmental laboratories.

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